molecular formula C16H18N2O3 B2627268 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid CAS No. 1255783-89-1

3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid

Cat. No.: B2627268
CAS No.: 1255783-89-1
M. Wt: 286.331
InChI Key: QJHFCFGTCAWCOX-UHFFFAOYSA-N
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Description

3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid (CAS 1255783-89-1) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a valuable building block for the synthesis of novel therapeutic agents. Research indicates this compound is utilized as an intermediate for developing cardiovascular drugs, with potential applications in creating compounds that exhibit antihypertensive and vasodilatory effects . Its structure supports binding to specific enzyme targets involved in blood pressure regulation . Furthermore, this pyridazinone derivative has been investigated for its potential in creating novel anti-inflammatory agents due to its ability to modulate key biological pathways . It is also commonly employed in Structure-Activity Relationship (SAR) studies, particularly in the development of ligands for targets within the central nervous system . The compound has a molecular formula of C16H18N2O3 and a molecular weight of 286.33 g/mol . It features a polar surface area of 70 Ų and has one hydrogen bond donor and four hydrogen bond acceptors, which influences its physicochemical and binding properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[6-oxo-3-(4-propan-2-ylphenyl)pyridazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(2)12-3-5-13(6-4-12)14-7-8-15(19)18(17-14)10-9-16(20)21/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHFCFGTCAWCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyridazinone core .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a cyclooxygenase (COX) inhibitor , specifically targeting COX-II, which is implicated in inflammatory processes. Research indicates that derivatives of pyridazinone structures exhibit significant anti-inflammatory effects. For instance, compounds similar to 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid have shown IC50 values in the low micromolar range against COX-II, suggesting strong inhibitory activity comparable to established drugs like Celecoxib .

Antibacterial Properties

The compound has been investigated for its antibacterial properties. Similar pyridazinone derivatives have been reported to possess antibacterial activity against various pathogens, indicating that 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid might also exhibit such properties. This application is particularly relevant in the context of rising antibiotic resistance .

Case Study 1: COX-II Inhibition

A study focused on the design and synthesis of novel COX-II inhibitors demonstrated that compounds with similar structural motifs to 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid exhibited potent anti-inflammatory effects. The most effective compounds showed an IC50 value of approximately 0.52 μM against COX-II, suggesting that modifications to the pyridazinone core can enhance selectivity and potency .

Case Study 2: Antibacterial Activity

In another research endeavor, a series of pyridazinone derivatives were evaluated for their antibacterial efficacy. Compounds structurally related to 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid displayed promising results against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .

Future Directions and Research Opportunities

The versatility of 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid opens numerous avenues for future research:

  • Structural Modifications : Investigating how variations in substituents affect pharmacological properties could lead to more effective derivatives.
  • Combination Therapies : Exploring its use in combination with other therapeutic agents may enhance efficacy against complex diseases like cancer and chronic inflammatory conditions.
  • Mechanistic Studies : Further elucidation of its mechanism of action will provide insights into how it interacts at the molecular level, potentially leading to novel applications.

Mechanism of Action

The mechanism of action of 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone-propanoic acid derivatives are studied for diverse pharmacological activities, including antihypertensive and anti-inflammatory effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent on Pyridazinone Key Differences Biological Relevance
3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid (Target) C₁₅H₁₈N₂O₃ 274.32 4-isopropylphenyl Reference compound Potential enzyme modulation
3-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid C₁₃H₁₁FN₂O₃ 262.24 4-fluorophenyl Electron-withdrawing F substituent Enhanced binding to polar targets
4-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid C₁₅H₁₆N₂O₄ 288.31 4-methoxyphenyl; butanoic Longer chain, OCH₃ group Altered solubility and metabolism
3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid C₁₃H₁₅F₂N₃O₂ 287.27 Pyrazolo ring system Heterocyclic core variation Improved metabolic stability

Key Findings :

Substituent Effects: The 4-isopropylphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl analog (), which may enhance membrane permeability but reduce aqueous solubility .

Chain Length Variations: Butanoic acid derivatives (e.g., 4-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid) have extended carbon chains, which may alter binding pocket interactions compared to propanoic acid analogs .

Heterocyclic Core Modifications: Pyrazolo-pyridine derivatives () replace the pyridazinone ring with a fused pyrazolo system, significantly altering electronic properties and conformational flexibility. For example, the trifluoromethyl-substituted analog (CAS 1018126-81-2) shows enhanced stability in metabolic assays .

Biological Activity

3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid, a member of the pyridazine family, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic benefits across various medical fields, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

The compound's molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of 272.3 g/mol. It features a pyridazine ring substituted with a propanoyl group and an isopropylphenyl moiety, which significantly influences its biological interactions.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit notable antimicrobial properties. A study highlighted that various pyridazinone compounds demonstrated significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM . This suggests that compounds similar to 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid may also possess similar efficacy against bacterial strains.

Anti-inflammatory Properties

The anti-inflammatory potential of pyridazine derivatives has been well-documented. Compounds in this class have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response . This mechanism underlines the therapeutic promise of 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid in treating inflammatory diseases.

Anticancer Activity

The anticancer effects of pyridazine derivatives are particularly noteworthy. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the pyridazine structure showed IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL against HepG2 cells, indicating promising anticancer activity . The structural modifications in these compounds are crucial for enhancing their potency and selectivity.

Case Studies and Research Findings

Study Findings
Antitubercular Activity Compounds exhibited IC90 values between 3.73 - 40.32 μM against Mycobacterium tuberculosis .
Anti-inflammatory Mechanism Dual inhibition of COX and LOX enzymes observed in various derivatives .
Cytotoxicity in Cancer Cells Significant cytotoxicity noted in HepG2 cell lines with IC50 values from 13.004 to 28.399 µg/mL .

Q & A

Q. What methods assess metabolic stability in preclinical studies?

  • In Vitro Models :
  • Liver Microsomes : Incubate with NADPH; monitor parent compound depletion via LC-MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

Notes

  • Contradictions : Variability in biological data may stem from differences in cell culture conditions or compound batch purity. Always cross-reference with structural analogs (e.g., chlorophenyl derivatives) .
  • Advanced Tools : Leverage PubChem’s computed properties (e.g., InChIKey, SMILES) for cheminformatics workflows .

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